![molecular formula C9H15BrN2S B12524263 1-{2-[(2-Bromoethyl)sulfanyl]ethyl}-3,5-dimethyl-1H-pyrazole CAS No. 782501-81-9](/img/structure/B12524263.png)
1-{2-[(2-Bromoethyl)sulfanyl]ethyl}-3,5-dimethyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{2-[(2-Bromoethyl)sulfanyl]ethyl}-3,5-dimethyl-1H-pyrazole is a sulfur-containing pyrazole derivative Pyrazoles are five-membered heterocyclic compounds characterized by two adjacent nitrogen atoms in the ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-[(2-Bromoethyl)sulfanyl]ethyl}-3,5-dimethyl-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives.
Introduction of the Bromoethyl Sulfanyl Group: The bromoethyl sulfanyl group can be introduced via nucleophilic substitution reactions, where a suitable sulfanyl precursor reacts with a bromoethyl compound under basic conditions.
Industrial Production Methods: Industrial production methods for this compound may involve multicomponent reactions (MCR) and one-pot processes to enhance efficiency and yield. Green chemistry principles, such as solvent-free reactions and the use of heterogeneous catalysts, are often employed to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 1-{2-[(2-Bromoethyl)sulfanyl]ethyl}-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be replaced by other nucleophiles, leading to the formation of diverse derivatives.
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones under appropriate conditions.
Reduction: The pyrazole ring can undergo reduction to form pyrazolines.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically involves bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products:
Nucleophilic Substitution: Various substituted pyrazoles depending on the nucleophile used.
Oxidation: Sulfoxides and sulfones.
Reduction: Pyrazolines.
Applications De Recherche Scientifique
1-{2-[(2-Bromoethyl)sulfanyl]ethyl}-3,5-dimethyl-1H-pyrazole has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-{2-[(2-Bromoethyl)sulfanyl]ethyl}-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
- 1-{2-[(2-Chloroethyl)sulfanyl]ethyl}-3,5-dimethyl-1H-pyrazole
- 1-{2-[(2-Iodoethyl)sulfanyl]ethyl}-3,5-dimethyl-1H-pyrazole
- 1-{2-[(2-Methylethyl)sulfanyl]ethyl}-3,5-dimethyl-1H-pyrazole
Comparison: 1-{2-[(2-Bromoethyl)sulfanyl]ethyl}-3,5-dimethyl-1H-pyrazole is unique due to the presence of the bromoethyl group, which can impart distinct reactivity and biological activity compared to its chloro, iodo, and methylethyl analogs .
Propriétés
Numéro CAS |
782501-81-9 |
|---|---|
Formule moléculaire |
C9H15BrN2S |
Poids moléculaire |
263.20 g/mol |
Nom IUPAC |
1-[2-(2-bromoethylsulfanyl)ethyl]-3,5-dimethylpyrazole |
InChI |
InChI=1S/C9H15BrN2S/c1-8-7-9(2)12(11-8)4-6-13-5-3-10/h7H,3-6H2,1-2H3 |
Clé InChI |
QJGNAYMYUKUDTP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NN1CCSCCBr)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



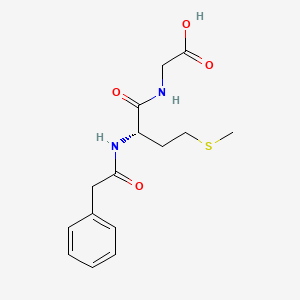
![(2-chloro-6H-thieno[2,3-b]pyrrol-5-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B12524201.png)
![4-[5-(Tributylstannyl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12524219.png)
methanone](/img/structure/B12524230.png)
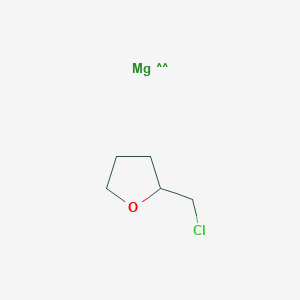
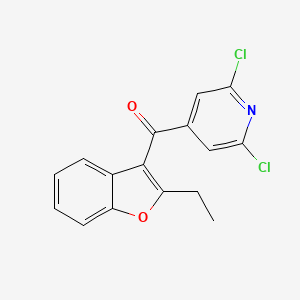
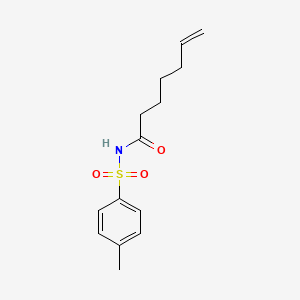
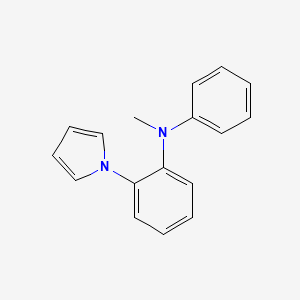

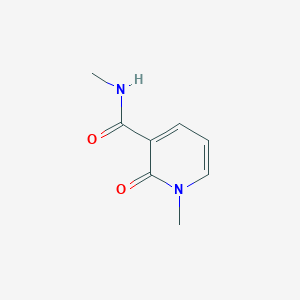
![Acetic acid;6-[tert-butyl(dimethyl)silyl]oxyhexan-1-ol](/img/structure/B12524272.png)
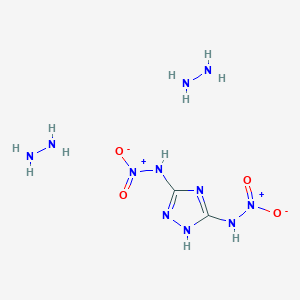
![6-(4-{(E)-[4-(Butylsulfamoyl)phenyl]diazenyl}phenoxy)hexanoic acid](/img/structure/B12524280.png)
